molecular formula C9H9F6NO2 B1532038 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone CAS No. 1159982-57-6

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone

Cat. No. B1532038
M. Wt: 277.16 g/mol
InChI Key: WQMZHLGBGRZMBP-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone” is a complex organic molecule that contains a trifluoroacetyl group and a piperidyl group. The trifluoroacetyl group is a type of acyl group that is often used in organic chemistry due to its reactivity . The piperidyl group is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The trifluoroacetyl group would likely show strong carbon-fluorine bonds, while the piperidyl group would have a characteristic ring structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by its functional groups. The trifluoroacetyl group is known to be reactive, particularly in nucleophilic acyl substitution reactions . The piperidyl group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group could contribute to the compound’s polarity, potentially affecting its solubility and boiling point .

Scientific Research Applications

    2,2,2-Trifluoroacetophenone

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It also undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . Additionally, it is used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed. For example, the asymmetric reduction would involve reacting the compound with an optically active Grignard reagent .
    • Results or Outcomes : The outcomes of these applications would be the synthesis of new compounds, such as 3-trifluoromethyl-3-phenyldiazirine, 2,2,2-trifluoro-1-phenylethanol, and new fluorinated polymers .

    1-Trifluoroacetyl piperidine

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a reactant for the synthesis of various compounds, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .
    • Results or Outcomes : The outcomes of these applications would be the synthesis of new compounds, such as the ones mentioned above .

Future Directions

The study of this compound could be of interest in various fields, depending on its properties and reactivity. It could potentially be explored for use in organic synthesis or as a building block for the development of new pharmaceuticals .

properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZHLGBGRZMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678064
Record name 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone

CAS RN

1159982-57-6
Record name 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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